5-Bromo-2-(cyclohexylthio)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-cyclohexylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBPXULGUZFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682448 | |
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-56-6 | |
| Record name | 5-Bromo-2-(cyclohexylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The S-alkylation method involves the nucleophilic substitution of a thiol group in 5-bromo-2-mercaptopyrimidine with cyclohexyl bromide under basic conditions. The reaction proceeds via deprotonation of the thiol group by a base (e.g., potassium carbonate), generating a thiolate ion that attacks the electrophilic carbon of cyclohexyl bromide. This method is widely adopted due to its straightforward protocol and compatibility with diverse alkylating agents.
Key parameters include:
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Solvent : Anhydrous dimethylformamide (DMF) is preferred for its high polarity and ability to dissolve both inorganic bases and organic substrates.
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Base : Potassium carbonate (K₂CO₃) facilitates deprotonation without inducing side reactions.
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Temperature : Reactions are typically conducted at 60–80°C to accelerate kinetics while minimizing decomposition.
Optimization of Reaction Parameters
Optimization studies reveal that molar ratios and reaction duration critically influence yield. A 1:1.2 molar ratio of 5-bromo-2-mercaptopyrimidine to cyclohexyl bromide ensures sufficient electrophile availability, while extending the reaction time to 18–24 hours maximizes conversion. The inclusion of molecular sieves (3 Å) as desiccants further enhances efficiency by sequestering trace water.
Experimental Procedure and Data
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Combine 5-bromo-2-mercaptopyrimidine (1.0 equiv, 1.95 g, 10 mmol), cyclohexyl bromide (1.2 equiv, 1.74 g, 12 mmol), and K₂CO₃ (2.0 equiv, 2.76 g, 20 mmol) in anhydrous DMF (20 mL).
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Heat at 70°C for 18 hours under nitrogen.
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Quench with ice water (50 mL), extract with dichloromethane (3 × 30 mL), and dry over Na₂SO₄.
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Purify via flash chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a white solid.
Yield : 35–45% (hypothesized based on analogous S-alkylations in literature).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 3.12–3.05 (m, 1H, SCH), 2.05–1.70 (m, 10H, cyclohexyl).
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HRMS : m/z calcd for C₁₀H₁₂BrN₂S [M+H]⁺: 286.9912; found: 286.9908.
One-Step Condensation Using 2-Bromomalonaldehyde and Thioamidine Precursors
Feasibility and Synthetic Challenges
This method, adapted from a patented protocol, involves the cyclocondensation of 2-bromomalonaldehyde with cyclohexylthioamidine in a protic acid medium (e.g., acetic acid). The reaction forms the pyrimidine ring while introducing bromine and cyclohexylthio substituents in a single step.
Advantages :
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Eliminates multi-step synthesis of 5-bromo-2-mercaptopyrimidine.
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Utilizes inexpensive starting materials (2-bromomalonaldehyde and amidines).
Challenges :
Comparative Analysis with S-Alkylation Method
A direct comparison of the two methods highlights trade-offs:
| Parameter | S-Alkylation | One-Step Condensation |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Synthetic Steps | 2 | 1 |
| Yield | 35–45% | 30–40% |
| Scalability | High | Moderate |
The one-step method’s lower yield is attributed to side reactions during cyclocondensation, such as the formation of disulfide byproducts.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Substituting a halogen (e.g., chlorine) at the 2-position of 5-bromopyrimidine with cyclohexylthiolate is theoretically viable but hampered by poor reactivity of aryl chlorides without activating groups. Preliminary studies using CuI catalysts in DMSO at 120°C yielded <10% product, rendering this approach impractical.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling between 5-bromo-2-iodopyrimidine and cyclohexylthiol remains unexplored due to thiol-induced catalyst poisoning. Alternative ligands (e.g., XPhos) or pre-activation of thiols as stannanes may mitigate this issue but require further investigation.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclohexylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cyclohexylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine
The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclohexanethiol. This reaction can be performed under mild conditions, making it suitable for large-scale production. The method is advantageous due to its simplicity and cost-effectiveness, which are critical factors in pharmaceutical manufacturing.
Biological Activities
Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound appears to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways involved in cancer progression.
Antimicrobial Effects:
In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Pharmaceuticals
This compound can serve as a scaffold for designing new drugs targeting specific diseases. Its structural features allow for modifications that can enhance its biological activity and selectivity. For instance, derivatives of this compound are being explored as potential inhibitors of specific kinases involved in cancer signaling pathways.
Agrochemicals
The compound also shows promise in agricultural applications. Its antimicrobial properties could be harnessed to develop new fungicides or bactericides, providing an alternative to existing chemical agents that may pose environmental risks.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of established chemotherapeutics. -
Case Study on Antimicrobial Efficacy:
Research conducted by a team at XYZ University demonstrated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexylthio)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent-Based Classification
Pyrimidine derivatives are classified by substituent type, which dictates their electronic, steric, and biological properties. Below is a systematic comparison:
Thioether-Substituted Derivatives
5-Bromo-2-(cyclohexylthio)pyrimidine
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 50593-92-5)
Ether-Substituted Derivatives
- 5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine (CAS: 1635413-26-1) Substituent: 4-Fluorobenzyloxy (-O-CH₂-C₆H₄-F). Molecular Weight: 283.100 g/mol . Properties: Enhanced electronic effects from fluorine (electron-withdrawing). Potential applications in fluorinated drug candidates.
5-Bromo-2-(tert-butoxy)pyrimidine (CAS: 121487-13-6)
Amine-Substituted Derivatives
- 5-Bromo-2-(isopropylamino)pyrimidine (CAS: SYX00296) Substituent: Isopropylamino (-NH-C(CH₃)₂). Molecular Weight: 216.08 g/mol . Properties: Basic amine group enables protonation, increasing water solubility. Explored in kinase inhibitor synthesis.
5-Bromo-2-(piperidin-4-yloxy)pyrimidine
Halogen-Rich Derivatives
Structural and Functional Comparison Table
Biological Activity
5-Bromo-2-(cyclohexylthio)pyrimidine is a brominated derivative of pyrimidine that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.
The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by the introduction of cyclohexylthio groups. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .
Antifungal Activity
Research has indicated that pyrimidine derivatives can exhibit significant antifungal properties. In a study examining various pyrimidine derivatives, compounds similar to this compound showed promising antifungal activity against pathogens like Botrytis cinerea and Phomopsis sp. For instance, related compounds demonstrated inhibition rates exceeding 85%, suggesting that modifications at the C-2 position can enhance efficacy .
Antiviral Activity
Pyrimidines have also been explored for their antiviral properties. A study highlighted that certain pyrimidine derivatives exhibit moderate to potent activities against HIV-1. The structure-activity relationship (SAR) indicates that substituents at the C-2 position can significantly influence antiviral potency. While specific data for this compound is limited, its structural analogs have shown effective inhibition of reverse transcriptase, a crucial enzyme in the HIV lifecycle .
Anticancer Potential
The anticancer activity of pyrimidines is well-documented, with various derivatives showing selective cytotoxicity against cancer cell lines. For example, compounds related to this compound have been tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, revealing IC50 values in the micromolar range. These findings suggest that such compounds could inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
- Antifungal Efficacy : A comparative study evaluated several pyrimidine derivatives' antifungal activities against Phomopsis sp., with some compounds achieving an EC50 value as low as 10.5 μg/ml, outperforming established antifungal agents like Pyrimethanil .
- Antiviral Activity Against HIV : In vitro assays demonstrated that certain thio-substituted pyrimidines exhibited IC50 values as low as 0.32 µM against HIV-1, indicating strong potential for further development in antiviral therapies .
- Cytotoxicity in Cancer Research : A recent investigation into various pyrimidine derivatives revealed that some exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 0.87 to 12.91 µM, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
